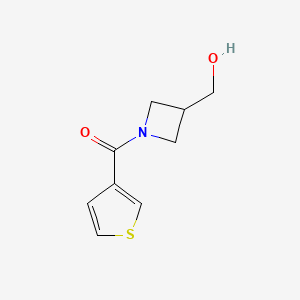
1-(3-Methylquinolin-7-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylquinolin-7-YL)ethan-1-OL is an organic compound with the molecular formula C₁₂H₁₃NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylquinolin-7-YL)ethan-1-OL typically involves the reaction of 3-methylquinoline with an appropriate ethan-1-OL derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 3-methylquinoline is reacted with an ethan-1-OL derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylquinolin-7-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The methyl group on the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline amines or alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
1-(3-Methylquinolin-7-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylquinolin-7-YL)ethan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s quinoline core allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
3-Methylquinoline: A close analog with similar chemical properties.
Quinolin-2(1H)-one: Another derivative with notable pharmacological properties.
Uniqueness
1-(3-Methylquinolin-7-YL)ethan-1-OL is unique due to the presence of both a quinoline core and an ethan-1-OL moiety, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions with biological targets and materials applications.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(3-methylquinolin-7-yl)ethanol |
InChI |
InChI=1S/C12H13NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)13-7-8/h3-7,9,14H,1-2H3 |
InChI Key |
RUUCEYYXOOJKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(C)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


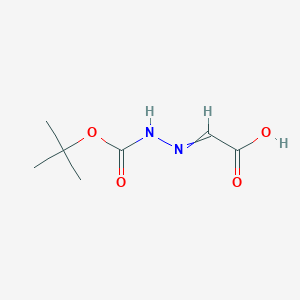

![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)
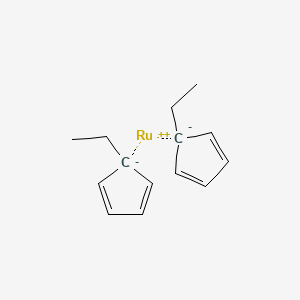


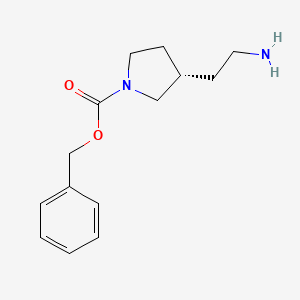
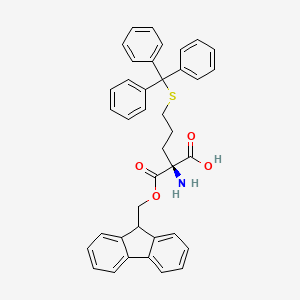
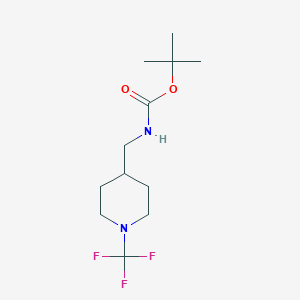
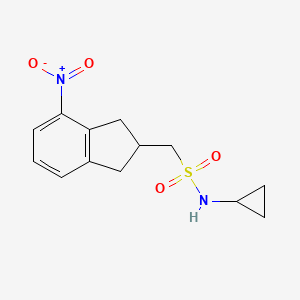
![Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B13974860.png)

![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
